2'-Chloro-2-fluoro-[1,1'-biphenyl]-3-amine hydrochloride
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Overview
Description
2’-Chloro-2-fluoro-[1,1’-biphenyl]-3-amine hydrochloride is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of chloro and fluoro substituents on the biphenyl structure, along with an amine group. The hydrochloride form indicates that the compound is in its salt form, which enhances its solubility in water and other polar solvents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Chloro-2-fluoro-[1,1’-biphenyl]-3-amine hydrochloride typically involves multiple steps, starting from commercially available biphenyl derivatives. One common synthetic route includes:
Halogenation: Introduction of chloro and fluoro groups onto the biphenyl structure through halogenation reactions. This can be achieved using reagents such as chlorine gas (Cl2) and fluorine gas (F2) under controlled conditions.
Amination: Introduction of the amine group through nucleophilic substitution reactions. This step often involves the use of amine sources such as ammonia (NH3) or primary amines under basic conditions.
Formation of Hydrochloride Salt: The final step involves converting the free amine into its hydrochloride salt by reacting it with hydrochloric acid (HCl).
Industrial Production Methods
Industrial production of 2’-Chloro-2-fluoro-[1,1’-biphenyl]-3-amine hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. Key considerations include maintaining reaction conditions such as temperature, pressure, and pH to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2’-Chloro-2-fluoro-[1,1’-biphenyl]-3-amine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The amine group can undergo oxidation to form nitro or nitroso derivatives, while reduction can convert it to primary amines or other reduced forms.
Coupling Reactions: The biphenyl structure allows for coupling reactions, such as Suzuki or Heck coupling, to form more complex biphenyl derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) for nucleophilic substitution, and Lewis acids like aluminum chloride (AlCl3) for electrophilic substitution.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4).
Coupling Reactions: Palladium catalysts (Pd) and bases like potassium carbonate (K2CO3) are commonly used.
Major Products
Substitution: Formation of derivatives with different functional groups replacing the chloro or fluoro groups.
Oxidation: Formation of nitro or nitroso derivatives.
Reduction: Formation of primary amines or other reduced forms.
Coupling: Formation of more complex biphenyl derivatives.
Scientific Research Applications
2’-Chloro-2-fluoro-[1,1’-biphenyl]-3-amine hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2’-Chloro-2-fluoro-[1,1’-biphenyl]-3-amine hydrochloride involves its interaction with specific molecular targets. The chloro and fluoro substituents influence the compound’s electronic properties, affecting its reactivity and binding affinity. The amine group can form hydrogen bonds and interact with various biological molecules, potentially inhibiting or activating specific pathways.
Comparison with Similar Compounds
Similar Compounds
- 2’-Chloro-2-fluoro-[1,1’-biphenyl]-4-amine hydrochloride
- 2’-Chloro-2-fluoro-[1,1’-biphenyl]-3-methanol
- 2’-Chloro-2-fluoro-[1,1’-biphenyl]-3-carboxylic acid
Uniqueness
2’-Chloro-2-fluoro-[1,1’-biphenyl]-3-amine hydrochloride is unique due to the specific positioning of the chloro, fluoro, and amine groups on the biphenyl structure
Properties
IUPAC Name |
3-(2-chlorophenyl)-2-fluoroaniline;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClFN.ClH/c13-10-6-2-1-4-8(10)9-5-3-7-11(15)12(9)14;/h1-7H,15H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WECZKHRRDSBNJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(C(=CC=C2)N)F)Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2FN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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